2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester
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Overview
Description
2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester: is a boronic ester derivative of pyrimidine. Boronic esters are valuable intermediates in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound is characterized by the presence of a boronic acid pinacol ester group, a methylthio group, and a chloro group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester typically involves the borylation of a halogenated pyrimidine derivative. One common method is the palladium-catalyzed cross-coupling of 2-Methylthio-6-chloropyrimidine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and ligand (e.g., triphenylphosphine).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Suzuki–Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of 2-Methylthio-6-chloropyrimidine-4-boronic acid.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling . It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules .
Industry: In the chemical industry, it is used to produce advanced materials and specialty chemicals. Its reactivity and versatility make it a key intermediate in the manufacture of high-value products .
Mechanism of Action
The mechanism of action of 2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in the Suzuki–Miyaura coupling reaction. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 2-Chloropyrimidine-4-boronic acid pinacol ester
Comparison: 2-Methylthio-6-chloropyrimidine-4-boronic acid pinacol ester is unique due to the presence of both a methylthio group and a chloro group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H16BClN2O2S |
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Molecular Weight |
286.59 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H16BClN2O2S/c1-10(2)11(3,4)17-12(16-10)7-6-8(13)15-9(14-7)18-5/h6H,1-5H3 |
InChI Key |
XIZJDYXCGWSKBF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
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